molecular formula C8H11NO2 B13771676 2-Methyl-4-(N,N-dimethylcarboxamido)furane

2-Methyl-4-(N,N-dimethylcarboxamido)furane

Cat. No.: B13771676
M. Wt: 153.18 g/mol
InChI Key: HRXCYSSZVUFCBP-UHFFFAOYSA-N
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Description

2-Methyl-4-(N,N-dimethylcarboxamido)furane is an organic compound with the molecular formula C8H11NO2. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a furan ring substituted with a methyl group and a dimethylcarboxamido group, making it a valuable target for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(N,N-dimethylcarboxamido)furane typically involves the reaction of 2-methylfuran with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(N,N-dimethylcarboxamido)furane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxamido group to an amine group.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated and nitrated furan derivatives.

Scientific Research Applications

2-Methyl-4-(N,N-dimethylcarboxamido)furane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-4-(N,N-dimethylcarboxamido)furane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler furan derivative without the carboxamido group.

    4-(N,N-Dimethylcarboxamido)furan: Similar structure but without the methyl group on the furan ring.

    Furan-2-carboxamide: A related compound with a carboxamide group on the furan ring

Uniqueness

2-Methyl-4-(N,N-dimethylcarboxamido)furane is unique due to the presence of both a methyl group and a dimethylcarboxamido group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N,N,5-trimethylfuran-3-carboxamide

InChI

InChI=1S/C8H11NO2/c1-6-4-7(5-11-6)8(10)9(2)3/h4-5H,1-3H3

InChI Key

HRXCYSSZVUFCBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C(=O)N(C)C

Origin of Product

United States

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